molecular formula C14H22O3 B601295 (2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone CAS No. 1093625-96-7

(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone

Cat. No.: B601295
CAS No.: 1093625-96-7
M. Wt: 238.33
InChI Key:
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Description

(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone is a complex organic compound with a unique structure that includes a cyclohexyl ring, a propanal group, and multiple functional groups

Mechanism of Action

Target of Action

Artemether Impurity 1, also known as (2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal, primarily targets the erythrocytic stages of Plasmodium species . These species are responsible for causing malaria, a disease that affects millions of people worldwide .

Mode of Action

The mode of action of Artemether Impurity 1 involves an interaction with ferriprotoporphyrin IX, or heme, or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . These radicals can damage the parasite, leading to its death and the subsequent clearance of the infection .

Biochemical Pathways

The biochemical pathways affected by Artemether Impurity 1 are those involved in the life cycle of the Plasmodium species. By interacting with heme or ferrous ions in the parasite’s food vacuole, Artemether Impurity 1 disrupts the normal functioning of the parasite, leading to its death . The downstream effects of this action include a reduction in the parasite biomass and a rapid resolution of the symptoms of malaria .

Pharmacokinetics

Artemether Impurity 1 is absorbed rapidly and is metabolized in the human body to the active metabolite, dihydroartemisinin . Both artemether and dihydroartemisinin are eliminated with terminal half-lives of around 1 hour . The absorption of artemether is improved 2- to 3-fold with food, and it is highly bound to protein (95.4%) .

Result of Action

The result of the action of Artemether Impurity 1 is a rapid reduction in the asexual parasite mass and a prompt resolution of the symptoms of malaria . This is due to the cytotoxic radical species generated by the interaction of Artemether Impurity 1 with heme or ferrous ions in the parasite’s food vacuole .

Action Environment

The action, efficacy, and stability of Artemether Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly enhance the bioavailability of Artemether Impurity 1 . Furthermore, the pharmacokinetics of Artemether Impurity 1 may be affected in patients with hepatic impairment, in pregnant women, and in patients undergoing HIV/AIDS chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including aldol condensation, reduction, and oxidation to form the desired compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of robust catalysts, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce the corresponding alcohols.

Scientific Research Applications

(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-9-4-6-13(10(2)8-15)14(17)12(9)7-5-11(3)16/h8-10,12-13H,4-7H2,1-3H3/t9-,10-,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBJZMMNKXQFDB-ISZRLUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1CCC(=O)C)C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(C(=O)[C@@H]1CCC(=O)C)[C@@H](C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone
Reactant of Route 2
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone
Reactant of Route 3
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone
Reactant of Route 4
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone
Reactant of Route 5
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone
Reactant of Route 6
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone

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